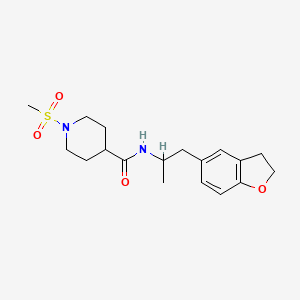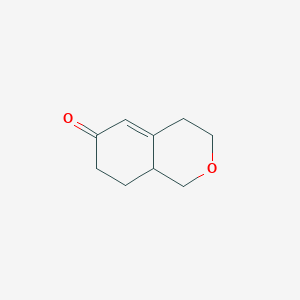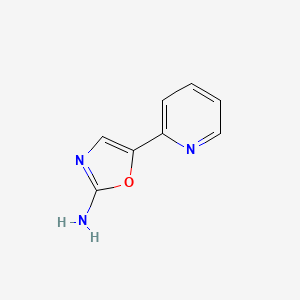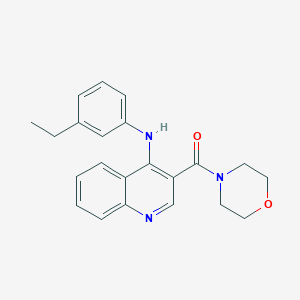
(4-((3-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone is a chemical compound that belongs to the quinoline family. This compound has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Antimicrobial Activity
3-Acetylquinoline derivatives exhibit promising antimicrobial properties. Researchers have explored their potential as antibacterial, antifungal, and antitubercular agents . These compounds could play a crucial role in combating infectious diseases.
Anticancer Potential
Certain 3-acetylquinoline derivatives have demonstrated anticancer activity. Their unique chemical structure makes them interesting candidates for cancer therapy . Further studies are needed to uncover specific mechanisms and optimize their effectiveness.
Antimalarial Applications
Quinoline derivatives, including 3-acetylquinoline, have been investigated for their antimalarial properties. These compounds may contribute to the fight against malaria, a major global health concern .
Anti-Inflammatory Effects
Some 3-acetylquinoline derivatives exhibit anti-inflammatory activity. Understanding their mode of action could lead to the development of novel anti-inflammatory drugs .
Neurological Implications
Quinoline derivatives, including 3-acetylquinoline, have been linked to nervous system diseases. They act as selective glycine site antagonists, potentially impacting conditions like stroke, Parkinson’s disease, and Alzheimer’s disease .
Synthesis of New Compounds
3-Acetylquinoline serves as an excellent starting material for synthesizing various compounds. Researchers can use it as a building block to create novel molecules with diverse pharmacological activities .
properties
IUPAC Name |
[4-(3-ethylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-16-6-5-7-17(14-16)24-21-18-8-3-4-9-20(18)23-15-19(21)22(26)25-10-12-27-13-11-25/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYOWBOEVSAIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide](/img/structure/B2470796.png)
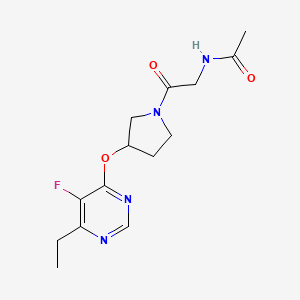
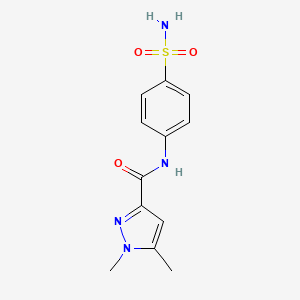
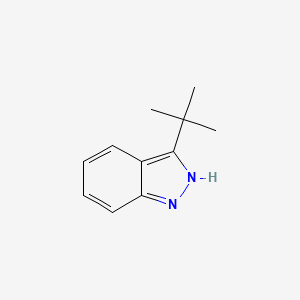
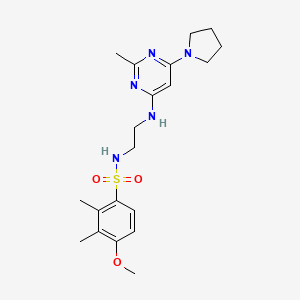
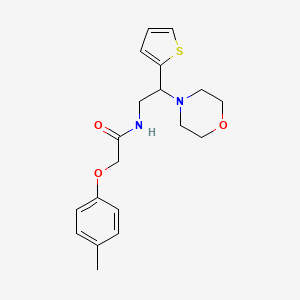
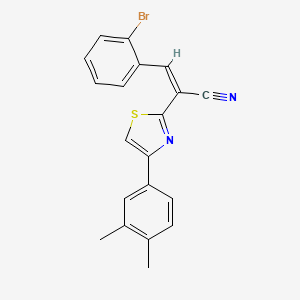

![8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470813.png)
![1'-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2470814.png)

